molecular formula C13H8F3NO3 B13104043 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde

Cat. No.: B13104043
M. Wt: 283.20 g/mol
InChI Key: HBYRPXHAALLDAM-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with a 4-(trifluoromethoxy)phenoxy group. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and modulates physicochemical properties. The aldehyde functional group offers reactivity for further derivatization, making it a versatile intermediate in synthesizing heterocyclic compounds or metal-organic frameworks.

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenoxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-2-1-9(8-18)17-7-12/h1-8H

InChI Key

HBYRPXHAALLDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde typically involves the reaction of 5-hydroxypicolinaldehyde with 4-(trifluoromethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Substituent Key Properties
5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde Not provided C₁₃H₉F₃NO₃ 299.21 g/mol Aldehyde (-CHO) 4-(Trifluoromethoxy)phenoxy High reactivity (aldehyde), moderate lipophilicity (LogP ~2.5–3.0 inferred)
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 1261820-95-4 C₁₃H₈F₃NO₃ 283.20 g/mol Carboxylic acid (-COOH) 4-(Trifluoromethoxy)phenyl Higher acidity (pKa ~3–4), lower reactivity compared to aldehyde, improved solubility in polar solvents
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 C₇H₄F₃NO 175.11 g/mol Aldehyde (-CHO) Trifluoromethyl (-CF₃) Smaller size, higher volatility (b.p. ~200°C), Log S (solubility) ~-2.3

Biological Activity

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenoxy moiety , which is further linked to a picolinaldehyde structure . This configuration enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. The trifluoromethoxy group is particularly noteworthy for its ability to improve the pharmacokinetic properties of the compound, potentially leading to enhanced bioavailability and efficacy against specific biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-(trifluoromethoxy)phenoxy)picolinaldehyde exhibit promising antimicrobial activities. For example, studies have shown that related structures can inhibit bacterial growth effectively. The presence of the trifluoromethoxy group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent.

Enzyme Inhibition

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde has also been investigated for its potential as an enzyme inhibitor. Similar compounds have demonstrated the ability to modulate various cellular pathways, suggesting that this compound may interact with specific enzymes involved in disease processes. Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess binding affinities.

Case Studies

  • Antitubercular Activity : In studies focused on nitroimidazopyrazinones, compounds with similar structural motifs have shown considerable antitubercular activity. For instance, modifications leading to increased lipophilicity resulted in improved efficacy against Mycobacterium tuberculosis in vitro .
  • Antiparasitic Potential : Research on related compounds has revealed activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds that incorporate trifluoromethyl groups have been noted for their enhanced potency compared to standard treatments .

Synthesis

The synthesis of 5-(4-(trifluoromethoxy)phenoxy)picolinaldehyde typically involves multi-step organic reactions that allow for high yields and purity. Common methods include:

  • Palladium-Catalyzed Coupling Reactions : These reactions facilitate the formation of carbon-carbon bonds essential for constructing complex organic molecules.
  • Oxidative Functionalization : This method can introduce functional groups necessary for biological activity while maintaining the integrity of the core structure.

Comparative Analysis with Similar Compounds

The following table summarizes some notable compounds structurally similar to 5-(4-(trifluoromethoxy)phenoxy)picolinaldehyde, highlighting their unique features and biological activities:

Compound NameStructureUnique Features
4-(Trifluoromethoxy)phenylboronic acidStructureUtilized in Suzuki coupling reactions
2,6-DichloropyridineStructureExhibits antimicrobial properties; used in agriculture
5-Hydroxy-7,8-dimethoxy-6-methyl-chromen-4-oneStructureNotable antioxidant properties; used in dietary supplements

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